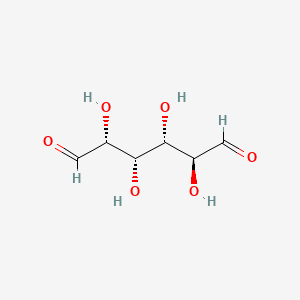
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate
Übersicht
Beschreibung
“Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate” is a chemical compound with the molecular formula C11H14ClN3O2 . It belongs to the class of organic compounds known as piperidinecarboxylic acids .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N3O2/c1-16-10(15)9-3-7-14(8-4-9)11-12-5-2-6-13-11/h2,5-6,9H,3-4,7-8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The molecular weight of “Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate” is 255.7 . Other physical and chemical properties such as melting point, boiling point, and solubility are not specified in the retrieved papers.Wissenschaftliche Forschungsanwendungen
Anti-Angiogenic and DNA Cleavage Activities
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate derivatives have shown significant potential in inhibiting angiogenesis and demonstrating DNA cleavage activities. These properties are critical for anticancer applications, as they can block blood vessel formation and affect DNA integrity in cancer cells. Studies like the one conducted by Kambappa et al. (2017) have explored these effects using chick chorioallantoic membrane (CAM) models, suggesting potential as anticancer agents due to their anti-angiogenic and cytotoxic effects Kambappa et al. (2017).
Corrosion Inhibition
Another notable application of methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate derivatives is in corrosion inhibition. Kaya et al. (2016) investigated the adsorption and corrosion inhibition properties of piperidine derivatives on iron, using quantum chemical calculations and molecular dynamics simulations. These derivatives showed significant potential as corrosion inhibitors, making them valuable in industrial applications Kaya et al. (2016).
Antitumor Activities
Compounds related to methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate, such as N-(2′-arylaminepyrimidin4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, have been synthesized and shown to possess antitumor activities. These compounds have been characterized and tested for their efficacy against cancer cells, indicating their potential as therapeutic agents Chu De-qing (2011).
Structural and Electronic Properties in Anticonvulsant Drugs
In the field of anticonvulsant drugs, the structural and electronic properties of compounds including methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate derivatives have been explored. Georges et al. (1989) conducted studies revealing insights into the crystal structures and molecular interactions of these compounds, which are essential for understanding their pharmacological activities Georges et al. (1989).
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-17-10(16)8-3-6-15(7-4-8)9-2-5-13-11(12)14-9/h2,5,8H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RANXPSAMFSXQAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN(CC1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30624516 | |
| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
CAS RN |
889126-33-4 | |
| Record name | Methyl 1-(2-chloropyrimidin-4-yl)piperidine-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30624516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[3-(Trifluoromethyl)cyclohexyl]propanoic acid](/img/structure/B1370788.png)




![(3-Aminopropyl)[1-(3-fluorophenyl)ethyl]amine](/img/structure/B1370801.png)





![1,2-dihydro-4-[(3-fluoro-4-methylphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B1370816.png)
![1,2-dihydro-4-[(3-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one](/img/structure/B1370817.png)
![Ethyl 2-[(3-fluoro-4-methoxy)benzyl]-3-oxobutyrate](/img/structure/B1370818.png)